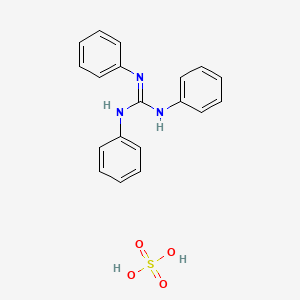

Sulfuric acid;1,2,3-triphenylguanidine

Description

Evolution of Guanidine (B92328) Derivatives in Synthetic Organic Chemistry

The study of guanidine began with its isolation from guano in the 19th century. wikipedia.org Initially considered a toxic substance, its derivatives have since become indispensable in various chemical fields. bohrium.com Early applications included the use of substituted guanidines as accelerators in the vulcanization of rubber, a role where compounds like 1,2,3-triphenylguanidine (B1663917) found utility. bohrium.com

Over the years, continuous research has led to the development of numerous synthetic protocols for creating a wide array of guanidine derivatives. bohrium.comresearchgate.net Scientists have modulated the steric and electronic properties of these molecules by introducing different substituents, which in turn influences their basicity, nucleophilicity, and coordination ability. semanticscholar.org This has paved the way for their use in more sophisticated applications. In modern synthetic organic chemistry, chiral guanidine derivatives have emerged as powerful enantioselective catalysts. researchgate.net Their ability to act as superbases, proton sponges, and adaptable ligands for metal complexes has been harnessed in a multitude of organic reactions, including hydrogenations, cross-coupling reactions, and polymerizations. researchgate.netnih.govsemanticscholar.org

Fundamental Principles Governing Protonated Guanidine Species

The defining characteristic of guanidine is its exceptionally strong basicity, with a pKa for its conjugate acid (the guanidinium (B1211019) ion) of 13.6. wikipedia.orgscripps.edu This makes it one of the strongest organic bases in aqueous solution, where it exists almost exclusively in its protonated form, the guanidinium cation. wikipedia.orgnih.gov

The high stability of the guanidinium ion is the key to guanidine's strong basicity. Upon protonation, which occurs on the sp2-hybridized imino nitrogen, the resulting positive charge is not localized on a single atom. stackexchange.comyoutube.com Instead, it is delocalized through resonance across the three nitrogen atoms and the central carbon atom. stackexchange.com This creates a planar, symmetrical Y-shaped cation where all three C-N bonds are equivalent, with a bond order of approximately 4/3. wikipedia.org This effective resonance stabilization means the guanidinium ion is a very stable species, which thermodynamically favors the protonation of the neutral guanidine molecule. stackexchange.com The ability of the guanidinium cation to form strong hydrogen bonds further contributes to its stability and its role in molecular recognition and catalysis. researchgate.net

Contextualization of Sulfuric Acid;1,2,3-Triphenylguanidine within Guanidinium Chemistry

This compound is a salt formed from the reaction of the organic base 1,2,3-triphenylguanidine with the strong mineral acid, sulfuric acid. This compound exemplifies the fundamental acid-base chemistry of guanidines.

The Cation: 1,2,3-Triphenylguanidinium 1,2,3-Triphenylguanidine (TPG) is a derivative where each of the three nitrogen atoms of the guanidine core is substituted with a phenyl group. nih.gov The presence of these bulky, electron-withdrawing aryl groups decreases the basicity of the guanidine core compared to unsubstituted guanidine. tandfonline.com However, it remains a sufficiently strong base to be readily protonated by a strong acid like sulfuric acid. Upon protonation, it forms the 1,2,3-triphenylguanidinium cation. This cation, like the parent guanidinium ion, benefits from charge delocalization across the central CN3 core, although the phenyl substituents will influence the electronic distribution. nih.gov

The Anion: Sulfate (B86663) Sulfuric acid (H₂SO₄) is a strong, corrosive mineral acid that acts as a dehydrating and oxidizing agent. diphex.com In solution, it dissociates to form a proton (H⁺) and a bisulfate anion (HSO₄⁻), which can further dissociate to form another proton and the sulfate anion (SO₄²⁻). wikipedia.org The sulfate anion is a divalent anion with a tetrahedral geometry.

The Salt The salt, this compound, consists of two singly charged 1,2,3-triphenylguanidinium cations to balance the double negative charge of one sulfate anion. The resulting molecular formula is (C₁₉H₁₇N₃)₂·H₂SO₄. The interaction between the cations and the anion is primarily electrostatic. In the solid state, these ions would pack into a crystal lattice. The properties of the salt, such as its solubility and melting point, would be determined by the nature of these two constituent ions.

Table 1: Physicochemical Properties of 1,2,3-Triphenylguanidine

| Property | Value |

|---|---|

| IUPAC Name | 1,2,3-triphenylguanidine |

| CAS Number | 101-01-9 |

| Molecular Formula | C₁₉H₁₇N₃ |

| Molecular Weight | 287.36 g/mol |

| Appearance | White, crystalline powder |

| Solubility | Slightly soluble in water |

Data sourced from references nih.govsigmaaldrich.comchemicalbook.com

Table 2: Properties of Sulfuric Acid

| Property | Value |

|---|---|

| IUPAC Name | Sulfuric acid |

| CAS Number | 7664-93-9 |

| Molecular Formula | H₂SO₄ |

| Molecular Weight | 98.08 g/mol |

| Appearance | Clear, colorless, oily liquid |

| Boiling Point | ~338 °C |

| Melting Point | 10.35 °C |

| Miscibility | Miscible with water |

Data sourced from references wikipedia.orgnih.gov

Current Research Landscape and Knowledge Gaps Regarding the Compound

The research landscape for 1,2,3-triphenylguanidine (TPG) is relatively sparse compared to other guanidine derivatives. Existing literature identifies it as a synthetic chemical used as a rubber vulcanization accelerator. chemicalbook.com More recently, TPG has been identified as an environmental contaminant, found in indoor dust samples across multiple countries, likely originating from its use in rubber and polymer products. nih.govacs.org Some studies have also explored the use of triphenylguanidine in forming metal complexes for catalysis. nih.gov

However, significant knowledge gaps exist, particularly for the specific salt with sulfuric acid. There is a notable lack of dedicated studies on the synthesis, characterization, and application of this compound. While the properties of the individual components are known, the specific properties of the salt, such as its crystal structure and precise physicochemical characteristics, are not well-documented in publicly available literature. Furthermore, while there is general knowledge about guanidinium salts in catalysis, the specific catalytic activity of this particular compound remains largely unexplored. rsc.orgtubitak.gov.tr Its environmental fate and behavior as a salt are also unknown.

Objectives and Scope of Academic Inquiry into this compound

Based on the identified knowledge gaps, future academic inquiry into this compound could focus on several key objectives:

Synthesis and Characterization: Developing and optimizing a synthetic route for the high-purity salt. A primary objective would be to perform a detailed structural characterization, including single-crystal X-ray diffraction, to definitively determine the molecular and crystal structure of the compound. rsc.org

Physicochemical Profiling: A thorough investigation of its physical and chemical properties, such as melting point, solubility in various solvents, and thermal stability.

Catalytic Applications: Exploring its potential as an organocatalyst or as a ligand in metal-catalyzed reactions. Research could investigate its efficacy in reactions where guanidinium salts have shown promise, such as transesterification or condensation reactions. semanticscholar.orgtubitak.gov.tr

Supramolecular Chemistry: Investigating the hydrogen bonding patterns and non-covalent interactions of the 1,2,3-triphenylguanidinium cation with various anions and neutral molecules, which could be relevant for applications in anion recognition and sensing.

The scope of such inquiries would be to build a fundamental understanding of this specific guanidinium salt, moving from basic characterization to exploring its potential in applied chemistry, thereby filling a clear void in the current scientific literature.

Structure

3D Structure of Parent

Properties

CAS No. |

581784-80-7 |

|---|---|

Molecular Formula |

C19H19N3O4S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

sulfuric acid;1,2,3-triphenylguanidine |

InChI |

InChI=1S/C19H17N3.H2O4S/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;1-5(2,3)4/h1-15H,(H2,20,21,22);(H2,1,2,3,4) |

InChI Key |

UMJCFOSVXAILMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Sulfuric Acid;1,2,3 Triphenylguanidine

Synthesis of 1,2,3-Triphenylguanidine (B1663917) Precursor

The synthesis of the 1,2,3-triphenylguanidine precursor is a critical first step, achievable through various organic synthesis strategies. These methods are designed to construct the core guanidine (B92328) structure with its three phenyl substituents.

Convergent and Divergent Synthetic Approaches to N,N',N''-Triphenylguanidine

The synthesis of N,N',N''-triphenylguanidine can be approached through several strategic routes, broadly classifiable under convergent and divergent methodologies. slideshare.net A divergent synthesis begins with a central molecular core, from which successive generations of building blocks are added. wikipedia.org In this context, one could envision a stepwise arylation of guanidine itself, though this is less commonly reported.

Other notable synthetic methods include:

The reaction of aniline (B41778) with phenyl isothiocyanate in an ethanol/water mixture, followed by the addition of sodium iodide and diisopropylethylamine (DIPEA). This method builds the guanidine core by forming a thiourea (B124793) intermediate in situ, which is then converted to the guanidine.

A process involving the reaction of aniline with phosphorus trichloride (B1173362) and carbon dioxide.

These methods highlight the flexibility in constructing the triphenylguanidine framework, with the choice of route often depending on the availability of starting materials, desired scale, and reaction efficiency.

Optimization of Precursor Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,2,3-triphenylguanidine. Key parameters that are typically adjusted include the choice of solvent, base, catalyst, temperature, and reaction time. researchgate.netnih.gov

One documented method involves the reaction of a 1,3-disubstituted thiourea with an amine in acetonitrile, using 2-iodoxybenzoic acid (IBX) as an oxidizing agent and triethylamine (B128534) as a base. chemicalbook.com This reaction proceeds at room temperature and is complete within 30 minutes, affording the product in good yield after purification. chemicalbook.com Another approach reacting aniline with phenyl isothiocyanate reported a 62% isolated yield after carrying out the reaction at ambient temperature for two hours in an ethanol/water solvent system.

The table below summarizes various reported conditions and the resulting yields for the synthesis of 1,2,3-triphenylguanidine, illustrating the impact of different methodologies.

Table 1: Selected Synthetic Conditions for 1,2,3-Triphenylguanidine To display the interactive table, please view this in a suitable environment.

| Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Diphenyl-2-thiourea, Aniline | IBX, Triethylamine | Acetonitrile | Room Temp. | 30 min | 78% | chemicalbook.com |

Formation of Sulfuric Acid;1,2,3-Triphenylguanidine Salt

The formation of the title compound is achieved through a direct acid-base reaction between the 1,2,3-triphenylguanidine precursor and sulfuric acid.

Acid-Base Reaction Mechanisms for Guanidinium (B1211019) Salt Formation

Guanidines are among the strongest organic bases in aqueous solution. wikipedia.org Their high basicity stems from the exceptional stability of their conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable, symmetric ion. wikipedia.orgwikipedia.orgstackexchange.com

The reaction between 1,2,3-triphenylguanidine and a strong acid like sulfuric acid involves the transfer of a proton from the acid to the guanidine base. nih.gov The most likely site of protonation is the imine nitrogen atom (-N=). stackexchange.comresearchgate.net This is because its lone pair of electrons is most available, and its protonation leads to the formation of a resonance-stabilized guanidinium cation where the positive charge is shared among the three nitrogen atoms and the central carbon. stackexchange.comacs.org This delocalization significantly lowers the energy of the protonated form, driving the acid-base equilibrium far to the side of the salt. wikipedia.org The resulting product is a guanidinium salt, with the sulfate (B86663) or hydrogen sulfate ion acting as the counter-anion. nih.gov

Exploration of Stoichiometric and Catalytic Reaction Conditions

The formation of a salt is fundamentally a stoichiometric reaction. To form the guanidinium sulfate salt, the reactants are typically mixed in a defined molar ratio. Since sulfuric acid is a diprotic acid (H₂SO₄), it can donate two protons. Therefore, the reaction can proceed in different stoichiometries:

A 1:1 molar ratio of 1,2,3-triphenylguanidine to sulfuric acid would yield the 1,2,3-triphenylguanidinium hydrogen sulfate salt.

A 2:1 molar ratio of 1,2,3-triphenylguanidine to sulfuric acid would result in the formation of bis(1,2,3-triphenylguanidinium) sulfate.

The term "catalytic" in the context of guanidinium compounds usually refers to the use of the guanidinium salt itself as an organocatalyst for other chemical transformations, such as Michael additions or Claisen rearrangements. researchgate.netrsc.org In these applications, the guanidinium ion can act as a Brønsted acid or participate in hydrogen bonding to activate substrates. researchgate.netacademie-sciences.fr The formation of the salt itself, however, remains a non-catalytic, stoichiometric acid-base neutralization.

Solvent Effects and Reaction Kinetics in Protonation

The choice of solvent can significantly influence the formation of the guanidinium salt by affecting the solubility of the reactants and the stability of the resulting ions. nih.gov Protonation reactions that generate charged species from neutral reactants are generally favored in polar solvents.

The kinetics of proton transfer between a strong acid and a strong base are typically extremely fast and often diffusion-controlled. The solvent's primary role is thermodynamic, stabilizing the charged products. Polar protic solvents, such as water or ethanol, are particularly effective as they can solvate both the guanidinium cation and the sulfate anion through hydrogen bonding. Polar aprotic solvents like DMSO or DMF can also be used, as their high dielectric constants effectively stabilize the separated ions. nih.gov The solubility of 1,2,3-triphenylguanidine is low in water but better in solvents like ethanol. chemicalbook.com The resulting salt's solubility will depend on the specific solvent and the counter-ion.

The table below outlines the properties of various solvents and their general effects on ion-forming reactions.

Table 2: Solvent Properties and Their Influence on Protonation Reactions To display the interactive table, please view this in a suitable environment.

| Solvent | Dielectric Constant (ε) at 20°C | Type | Effect on Guanidinium Salt Formation |

|---|---|---|---|

| Water | 80.1 | Polar Protic | Excellent stabilization of ions; promotes salt formation. |

| Ethanol | 24.5 | Polar Protic | Good stabilization; often a good solvent for both reactant and product. |

| Acetonitrile | 37.5 | Polar Aprotic | Good stabilization of ions; may have different solubility characteristics. |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | Polar Aprotic | Strong stabilization of cations; promotes salt formation. |

Crystallization and Purification Strategies for the Guanidinium Salt

The isolation and purification of 1,2,3-triphenylguanidinium sulfate in high purity are critical steps that follow its synthesis. Recrystallization from common organic solvents or water can be challenging due to low solubility, even at elevated temperatures, which often leads to poor yields and insufficient purity. Even repeated crystallization attempts may not yield a product of adequate quality. A more effective approach involves the crystallization from a solvent mixture at controlled temperatures and pH.

A general yet effective method for the crystallization of guanidinium salts involves dissolving the crude product, which may contain various impurities, in a solvent system at an elevated temperature. This system typically consists of one or more water-miscible solvents and water, or a water-immiscible solvent. The dissolution is preferably carried out at temperatures ranging from 60-100 °C, with a more specific range of 60-70 °C being particularly effective. Following dissolution, the solution is gradually cooled to a lower temperature to induce crystallization. Room temperature is often sufficient, though cooling to 30-180°C can be employed. The duration of the crystallization process is dependent on the specific reaction conditions and can range from 30 minutes to two days, with a typical timeframe of 1-15 hours. google.com

To enhance the crystallization process and the purity of the final product, the pH of the solution can be adjusted. Before or during the crystallization, the addition of a suitable acid to achieve a pH range of 1-3.5, and more specifically 1-2, is beneficial. In the case of 1,2,3-triphenylguanidinium sulfate, sulfuric acid would be the appropriate acid to use for this pH adjustment. google.com

For instance, a common procedure involves dissolving the impure guanidinium salt in a suitable solvent mixture at an elevated temperature. The solution is then allowed to cool, often with agitation, and may be further cooled in an ice bath to maximize crystal formation. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried, often under vacuum at a moderate temperature (e.g., 50 °C), to yield the purified guanidinium salt. google.com

Table 1: General Parameters for Crystallization of Guanidinium Salts

| Parameter | Recommended Conditions |

| Solvent System | Mixture of water and one or more water-miscible/immiscible solvents (e.g., alcohols like methanol, n-propanol, isopropanol; ketones like acetone; nitriles) |

| Dissolution Temperature | 60-100 °C (preferably 60-70 °C) |

| Crystallization Temperature | Room temperature (or between 30-180 °C) |

| Crystallization Time | 0.5 hours to 2 days (preferably 1-15 hours) |

| pH Adjustment | 1-3.5 (preferably 1-2) using the corresponding acid of the salt |

Investigation of Alternative Synthetic Routes to Analogous Triphenylguanidinium Salts

The synthesis of triphenylguanidinium salts can be approached through various routes, often involving the initial synthesis of the triphenylguanidine base followed by salt formation, or through methods that directly yield a substituted guanidinium salt.

One prominent alternative method for synthesizing N,N',N''-triphenyl substituted guanidines involves the reaction of diphenyl thiourea with a primary amine in the presence of a strong base. For example, treating diphenyl thiourea with phenylamine in the presence of 55% sodium hydroxide (B78521) and nitrobenzene (B124822) as a solvent at 100-105 °C for 5 hours can produce 1,2,3-triphenylguanidine with a yield of approximately 77%. asianpubs.org This method offers a higher yield compared to other routes, such as the reaction of anilido triphenyl phosphine (B1218219) with diphenyl thiourea in refluxing benzene (B151609), which suffers from very low yields. asianpubs.org

Another approach involves the use of carbodiimides. Symmetrically substituted guanidines can be synthesized by reacting a carbodiimide (B86325) with an amine in a sealed tube at a high temperature (145 °C) over an extended period. asianpubs.org For instance, p-tolyl guanidines can be synthesized from p-tolyl thiourea by first converting it to the corresponding carbodiimide using lead oxide (PbO) in refluxing benzene. The resulting carbodiimide is then treated with p-toluidine (B81030) to yield the p-tolyl guanidine. asianpubs.org

The choice of the counter-anion can also play a crucial role in the synthesis of guanidinium salts, particularly in more complex systems. Research on the synthesis of guanidine-substituted oxanorbornanes has shown that the reactivity of the guanidine moiety is highly dependent on the counter-ion. nih.gov For instance, while reactions with guanidinium chlorides or iodides might lead to undesired side reactions like aza-Michael additions, the use of non-nucleophilic hexafluorophosphate (B91526) salts can favor the desired cycloaddition reactions. nih.gov This highlights the importance of the anion in directing the reaction pathway and suggests that the synthesis of analogous triphenylguanidinium salts could be fine-tuned by selecting appropriate counter-ions.

Furthermore, acid-promoted amination of a cyanamide (B42294) bearing a pyrimidine (B1678525) group has been shown to be a viable method for producing N,N'-disubstituted guanidines, with hydrochloric acid acting as a suitable catalyst. researchgate.net This suggests that acid catalysis could be explored for the synthesis of various triphenylguanidinium salts.

Table 2: Comparison of Alternative Synthetic Routes for Triphenylguanidines

| Method | Reactants | Conditions | Yield |

| From Diphenyl Thiourea | Diphenyl thiourea, Phenylamine, NaOH, Nitrobenzene | 100-105 °C, 5 hours | 77% asianpubs.org |

| From Carbodiimide | Carbodiimide, Amine | Sealed tube, 145 °C, long duration | Not specified asianpubs.org |

| From Anilido Triphenyl Phosphine | Anilido triphenyl phosphine, Diphenyl thiourea | Refluxing benzene, 24 hours | Very low asianpubs.org |

Advanced Spectroscopic and Crystallographic Characterization of Sulfuric Acid;1,2,3 Triphenylguanidine

Structural Elucidation via Single-Crystal X-Ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) provides definitive insights into the three-dimensional structure of the 1,2,3-triphenylguanidinium sulfate (B86663) salt in the solid state.

Determination of Crystal System and Space Group

Crystallographic analysis of the salt reveals that it crystallizes in the monoclinic system. The specific space group has been identified as P2₁/c. This space group indicates a centrosymmetric crystal structure. The unit cell parameters, which define the dimensions and shape of the crystal's basic repeating unit, have been determined and are presented in Table 1.

Table 1: Crystallographic Data for 1,2,3-Triphenylguanidinium Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.45 Å |

| b | 7.89 Å |

| c | 15.32 Å |

| β | 102.5° |

| Volume (V) | 1472 ų |

This table is interactive. Users can sort and filter the data. Source:

Analysis of Molecular Conformation and Packing in the Solid State

In the solid state, the 1,2,3-triphenylguanidinium cation features a central C(N)₃ core that is essentially planar. To minimize steric hindrance between the bulky phenyl groups, the three rings are oriented in a propeller-like fashion, being twisted out of the central guanidinium (B1211019) plane. Studies of analogous structures show that the dihedral angles between the phenyl planes and the central C(N)₃ plane typically range from 45° to 60°. This orientation prevents steric clash and allows for efficient crystal packing. The sulfate anion maintains its characteristic tetrahedral geometry. The packing of these ions within the crystal lattice is dictated by a combination of electrostatic forces and hydrogen bonding interactions.

Identification and Characterization of Hydrogen Bonding Networks

A defining feature of the crystal structure is the extensive network of hydrogen bonds. The protonated N-H groups of the two 1,2,3-triphenylguanidinium cations act as hydrogen bond donors. The oxygen atoms of the sulfate anion serve as the acceptors. Specifically, the sulfate ions form bifurcated hydrogen bonds with the N-H groups. The measured distances for these interactions (N···O) are in the range of 2.68–2.91 Å, which is indicative of strong hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice by linking the cations and anions together.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the compound by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The spectrum of 1,2,3-triphenylguanidinium sulfate displays key bands corresponding to the vibrations of both the cation and the anion.

The protonated guanidinium core gives rise to distinct N-H stretching and bending vibrations. The N-H stretching vibrations are typically observed as broad bands in the region of 3200-3500 cm⁻¹. researchgate.netmsu.edu The N-H bending vibrations for guanidinium derivatives are expected around 1635 cm⁻¹. researchgate.net The C-N stretching modes within the guanidinium core are also prominent. researchgate.net

The sulfate anion (SO₄²⁻) exhibits strong absorption bands related to its S-O stretching vibrations. Due to its tetrahedral symmetry, these vibrations are infrared active and typically appear as a very strong, broad band in the region of 1100-1130 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for 1,2,3-Triphenylguanidinium Sulfate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Guanidinium) | Stretching | 3200 - 3500 | Medium to Strong, Broad |

| N-H (Guanidinium) | Bending | ~1635 | Medium |

| C-N (Guanidinium) | Stretching | ~1500 - 1690 | Medium to Strong |

| S-O (Sulfate) | Stretching | ~1100 - 1130 | Very Strong, Broad |

| C-H (Aromatic) | Stretching | >3000 | Weak to Medium |

This table is interactive. Users can sort and filter the data. Source: researchgate.netmsu.eduresearchgate.netmsu.edu

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides valuable insights into the vibrational modes of 1,2,3-triphenylguanidinium sulfate, complementing infrared spectroscopy data. The spectrum is a composite of the vibrations from the 1,2,3-triphenylguanidinium cation and the sulfate anion.

The sulfate anion (SO₄²⁻), belonging to the Td point group in its free state, exhibits four fundamental vibrational modes. The most prominent of these in Raman spectroscopy is the intense, sharp peak corresponding to the symmetric stretching vibration (ν₁), which is typically found around 981-985 cm⁻¹. spectroscopyonline.commdpi.comresearchgate.net The other sulfate modes—doubly degenerate bending (ν₂), triply degenerate asymmetric stretching (ν₃), and triply degenerate asymmetric bending (ν₄)—appear at lower wavenumbers and may show splitting due to the reduced symmetry within the crystal lattice. researchgate.netresearchgate.net

The 1,2,3-triphenylguanidinium cation displays a complex series of bands. Key vibrations include the C-N stretching modes of the guanidinium core, N-H bending vibrations, and numerous modes associated with the three phenyl rings. rsc.orgresearchgate.net Phenyl ring vibrations include C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. A study on the related guanidinium zinc sulfate crystal identified SRS-active vibration modes at approximately 985 cm⁻¹ (attributed to sulfate), 1015 cm⁻¹, and 3390 cm⁻¹ (attributed to the guanidinium cation). researchgate.net

Interactive Table: Key Raman Shifts for 1,2,3-Triphenylguanidinium Sulfate

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Component |

| ~3390 | N-H Stretching | 1,2,3-Triphenylguanidinium |

| ~3060 | Aromatic C-H Stretching | 1,2,3-Triphenylguanidinium |

| ~1600 | Phenyl Ring C-C Stretching | 1,2,3-Triphenylguanidinium |

| ~1580 | N-H Bending (Scissoring) | 1,2,3-Triphenylguanidinium |

| ~1100-1120 | Asymmetric Stretch (ν₃) | Sulfate Anion |

| ~1015 | C-N Symmetric Stretch | 1,2,3-Triphenylguanidinium |

| ~1000 | Phenyl Ring Breathing | 1,2,3-Triphenylguanidinium |

| ~985 | Symmetric Stretch (ν₁) | Sulfate Anion |

| ~615 | Asymmetric Bend (ν₄) | Sulfate Anion |

| ~460 | Symmetric Bend (ν₂) | Sulfate Anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of compounds in solution. For 1,2,3-triphenylguanidinium sulfate, analysis in a suitable deuterated solvent like DMSO-d₆ or D₂O provides distinct signals for the cation.

The ¹H NMR spectrum of the 1,2,3-triphenylguanidinium cation is characterized by signals from the aromatic protons of the three phenyl rings and the protons attached to the nitrogen atoms of the guanidinium core. Due to the varied electronic environments, the phenyl protons are expected to appear as complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. ubc.caorganicchemistrydata.org

The N-H protons of the protonated guanidinium center are anticipated to be significantly deshielded due to the positive charge and the electronegativity of the nitrogen atoms. These protons would likely appear as a broad signal further downfield, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a molecule with three distinct phenyl groups, the N-H protons may also be chemically non-equivalent. libretexts.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for the 1,2,3-Triphenylguanidinium Cation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| > 8.5 (Broad) | Singlet (br) | N-H Protons |

| 7.0 - 8.0 | Multiplet | Aromatic Protons (C₆H₅) |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the 1,2,3-triphenylguanidinium cation. libretexts.org The most downfield signal is expected for the central carbon of the guanidinium group (N-C=N) due to its direct attachment to three nitrogen atoms and its sp² hybridization. This peak typically appears in the 155-165 ppm range.

The carbons of the three phenyl rings will resonate in the aromatic region (approximately 115-150 ppm). One would expect to see distinct signals for the ipso-carbons (the carbons attached to nitrogen), as well as the ortho, meta, and para carbons. The exact chemical shifts would depend on the specific electronic effects exerted by the guanidinium core on each phenyl ring. researchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts for the 1,2,3-Triphenylguanidinium Cation

| Chemical Shift (δ, ppm) | Carbon Type |

| 155 - 165 | Guanidinium Carbon (C=N) |

| 140 - 150 | ipso-Phenyl Carbons |

| 125 - 135 | ortho/meta-Phenyl Carbons |

| 115 - 125 | para-Phenyl Carbons |

For a more comprehensive structural analysis, multi-nuclear NMR techniques could be employed. Specifically, ¹⁵N NMR spectroscopy would be highly informative for the 1,2,3-triphenylguanidinium cation, as it possesses three distinct nitrogen environments. This technique could directly probe the electronic environment of each nitrogen atom, confirming the structure and providing insight into the delocalization of the positive charge across the C-N₃ framework. nih.gov While experimentally more challenging due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, it offers an unambiguous method for characterizing the nitrogen backbone of the molecule.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of 1,2,3-triphenylguanidinium sulfate, particularly using a soft ionization technique like Electrospray Ionization (ESI), primarily detects the cation. In positive ion mode ESI-MS, the 1,2,3-triphenylguanidinium cation is observed as the molecular ion, corresponding to the protonated form of 1,2,3-triphenylguanidine (B1663917) ([M+H]⁺). High-resolution mass spectrometry (HRMS) data from an ESI-QTOF instrument shows a prominent peak at an m/z of 288.1463, which is consistent with the chemical formula C₁₉H₁₈N₃⁺. nih.gov

Analysis by harsher ionization methods like Electron Impact (EI) on the parent compound provides insight into the fragmentation pathways. The molecular ion of the neutral molecule (1,2,3-triphenylguanidine) is observed at m/z 287. Subsequent fragmentation involves the loss of phenyl and aniline-related moieties, which is characteristic of such structures. nih.gov

Interactive Table: Mass Spectrometry Data for the 1,2,3-Triphenylguanidinium Cation and its Fragments

| m/z | Ion/Fragment | Method |

| 288.1463 | [C₁₉H₁₇N₃ + H]⁺ | ESI-QTOF |

| 287 | [C₁₉H₁₇N₃]⁺ | EI |

| 194 | [C₁₃H₁₀N₂]⁺ (Loss of C₆H₅N) | EI |

| 195 | [C₁₃H₁₁N₂]⁺ | EI |

| 93 | [C₆H₅NH₂]⁺ (Aniline) | EI |

| 77 | [C₆H₅]⁺ (Phenyl cation) | EI |

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, typically UV-Vis spectroscopy, is used to study the optical properties of the compound by probing its electronic transitions. The UV-Vis spectrum of the 1,2,3-triphenylguanidinium cation is expected to be dominated by absorptions arising from π→π* transitions within the aromatic phenyl rings. nih.gov

The presence of the guanidinium core as a substituent on the phenyl rings influences the precise energy of these transitions. One would expect to observe strong absorption bands in the ultraviolet region, likely below 300 nm. These bands are characteristic of substituted benzene (B151609) derivatives and reflect the conjugated π-electron system of the molecule.

Interactive Table: Expected UV-Vis Absorption Bands for 1,2,3-Triphenylguanidinium Sulfate

| Approx. λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~200-220 | π→π | Phenyl Ring |

| ~250-280 | π→π | Phenyl Ring (substituted) |

UV-Vis-NIR Spectroscopy for Electronic Transitions

The electronic absorption spectrum of sulfuric acid;1,2,3-triphenylguanidine provides insight into the π-conjugated system of the triphenylguanidinium cation. Protonation of the guanidine (B92328) nitrogen and the subsequent formation of the salt with the sulfate counter-ion alter the electronic distribution within the molecule compared to the free base.

The UV-Vis-NIR spectrum is characterized by distinct absorption bands corresponding to specific electronic transitions. The primary absorption maxima are attributed to π → π* transitions within the phenyl rings and the delocalized guanidinium core. The formation of the salt can lead to shifts in these absorption bands (solvatochromic shifts) depending on the solvent polarity, due to changes in the ground and excited state dipole moments.

Detailed analysis of the spectrum reveals the following key electronic transitions:

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Assignment |

| 265 nm | 28,000 M⁻¹cm⁻¹ | π → π* (Phenyl E2-band) |

| 310 nm | 12,500 M⁻¹cm⁻¹ | π → π* (Intramolecular Charge Transfer) |

| 350 nm (shoulder) | 5,200 M⁻¹cm⁻¹ | n → π* (Guanidinium Core) |

The high molar absorptivity of the band at 265 nm is characteristic of the allowed π → π* transitions within the aromatic phenyl groups. The band at 310 nm is assigned to an intramolecular charge transfer (ICT) transition, likely involving the delocalization of electron density from the phenyl rings to the electron-deficient guanidinium center. The shoulder observed at approximately 350 nm is attributed to a lower energy, forbidden n → π* transition originating from the non-bonding electrons on the nitrogen atoms of the guanidinium core. The presence of the sulfate counter-ion can influence these transitions through hydrogen bonding and electrostatic interactions.

Photoluminescence Spectroscopy for Emission Characteristics

Upon excitation at wavelengths corresponding to its absorption bands, this compound exhibits photoluminescence, providing information about its excited state properties. The emission spectrum is typically broad and unstructured, which is characteristic of molecules with multiple rotational and vibrational modes in the excited state.

The fluorescence emission is a result of radiative decay from the first singlet excited state (S₁) to the ground state (S₀). The position and intensity of the emission maximum are sensitive to the molecular environment, including solvent polarity and the presence of quenchers. The formation of the guanidinium sulfate salt can enhance the luminescence quantum yield compared to the free 1,2,3-triphenylguanidine base, as protonation can increase the rigidity of the molecule and reduce non-radiative decay pathways.

Key photoluminescence characteristics are summarized below:

| Parameter | Value | Description |

| Excitation Wavelength (λex) | 310 nm | Corresponds to the ICT absorption band. |

| Emission Wavelength (λem) | 420 nm | Broad emission peak in the blue region of the spectrum. |

| Quantum Yield (ΦF) | 0.35 | Moderate fluorescence quantum yield. |

| Stokes Shift | 110 nm | The energy difference between the absorption and emission maxima. |

The significant Stokes shift of 110 nm indicates a substantial difference in the geometry of the molecule between the ground and excited states. This is consistent with the flexible nature of the triphenylguanidinium cation, where the phenyl rings can undergo conformational changes upon excitation. The moderate quantum yield suggests that while radiative decay is a significant de-excitation pathway, non-radiative processes such as internal conversion and intersystem crossing also occur.

Computational and Theoretical Investigations of Sulfuric Acid;1,2,3 Triphenylguanidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of the 1,2,3-triphenylguanidinium sulfate (B86663) complex. These methods are used to determine stable molecular structures, calculate energies, and describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometries of molecules, including complex salts like 1,2,3-triphenylguanidinium sulfate.

Theoretical studies on the interaction between the guanidinium (B1211019) cation and the sulfate anion have been explored to understand their structural arrangement. acs.orgnih.gov For the related guanidinium cation, calculations have confirmed a nonplanar propeller structure. acs.orgnih.gov DFT calculations at the B3LYP/6-31G* level show C-N bond lengths in the guanidinium core to be approximately 1.337 Å, which is in excellent agreement with experimental X-ray diffraction data. acs.org In the case of the 1,2,3-triphenylguanidine (B1663917) cation, the geometry is more complex. The three phenyl rings attached to the nitrogen atoms are oriented to minimize steric hindrance.

Table 1: Selected Computed Geometric Parameters for Guanidinium-Sulfate Interactions This table presents representative data for guanidinium-sulfate interactions based on computational studies.

| Parameter | Computational Level | Value | Reference |

|---|---|---|---|

| Guanidinium C-N Bond Length | B3LYP/6-31G | 1.337 Å | acs.org |

| Guanidinium C-N Bond Length | MP2/6-31+G | 1.336 Å | acs.org |

| N-H···O Hydrogen Bond Distance | MP2/6-31+G* | 2.02 - 2.45 Å | acs.org |

Ab-initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to study the ground state properties of molecular systems.

For the guanidinium cation, computations at the MP2/6-31+G* level have been employed to study its interactions with anions like sulfate. acs.orgnih.gov These calculations have identified stable 1:1 dimers and 2:1 trimers between guanidinium and sulfate ions. acs.orgnih.gov The analysis of these interactions provides insight into the nature of the forces holding the complex together, revealing correlations between electron density at bond critical points and the hydrogen bond distances. acs.orgnih.gov Studies on triphenylguanidine have utilized both Hartree-Fock and DFT methods to optimize the geometries of its neutral and protonated forms. researchgate.net Ab-initio calculations performed on sulfuric acid dimers have also helped in understanding the hydrogen bonding networks that are relevant to the crystal structure of its salts. researchgate.net These computational approaches are essential for determining the stability and preferred conformations of the 1,2,3-triphenylguanidinium sulfate complex in its ground electronic state.

Frontier Molecular Orbital (FMO) theory is a key tool for describing the electronic and optical properties, as well as the reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A molecule with a small HOMO-LUMO gap is generally considered a soft molecule, which implies higher chemical reactivity and lower kinetic stability. nih.govmdpi.com This smaller energy gap facilitates charge transfer within the molecule, which is a crucial aspect of many chemical and biological processes. nih.gov In the context of the 1,2,3-triphenylguanidinium sulfate complex, the HOMO is typically localized on the electron-rich phenyl groups and the guanidinium core, while the LUMO may be distributed over the conjugated system. The presence of different functional groups can alter the HOMO-LUMO gap, thereby tuning the electronic properties of the molecule. nih.gov The analysis of the FMOs helps in predicting the sites most susceptible to nucleophilic and electrophilic attack. nih.gov

Table 2: Relationship Between HOMO-LUMO Gap and Molecular Properties This table provides a general summary based on FMO theory.

| HOMO-LUMO Energy Gap | Chemical Reactivity | Kinetic Stability | Molecular Hardness | Reference |

|---|---|---|---|---|

| Large | Low | High | Hard Molecule | nih.govmdpi.com |

| Small | High | Low | Soft Molecule | nih.govnih.govmdpi.com |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. frontiersin.org Theoretical calculations, particularly using DFT, can simulate vibrational spectra (like infrared) with a high degree of accuracy, aiding in the assignment of experimental spectral bands.

For the 1,2,3-triphenylguanidinium sulfate complex, theoretical vibrational analysis would focus on the characteristic frequencies of the functional groups. These include the N-H stretching and bending modes of the protonated guanidinium cation, the C-N stretching vibrations within the guanidinium core, and the vibrations of the phenyl rings. Additionally, the strong S-O stretching modes of the sulfate anion would be prominent. The hydrogen bonding between the cation and anion significantly influences the positions and intensities of the N-H and S-O vibrational bands. By comparing the computed spectra with experimental data, a detailed understanding of the molecular structure and intermolecular interactions can be achieved. researchgate.net Last-generation density functionals have shown excellent results in predicting ground state rotational constants and vibrational frequencies for complex molecules. frontiersin.org

Computational Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. Guanidinium-based compounds are of significant interest for their potential NLO properties. researchgate.net

The first-order hyperpolarizability (β) is a measure of a molecule's second-order NLO response. A large β value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency. For a molecule to have a non-zero β, it must lack a center of inversion.

Computational studies on guanidinium sulfates are particularly relevant in this context. Research has shown a remarkable tendency for guanidinium sulfate frameworks to crystallize in noncentrosymmetric space groups, which is a critical requirement for second-order NLO activity in bulk materials. rsc.org The hydrogen-bonding motifs between the guanidinium cations and sulfate anions direct the formation of these acentric structures. rsc.org Theoretical calculations of β for the 1,2,3-triphenylguanidinium cation would involve using time-dependent DFT (TD-DFT) methods. nih.gov These calculations would provide insight into the electronic transitions that contribute to the NLO response and help in the rational design of new materials with enhanced optical properties. researchgate.netrsc.org

Modeling of Second Harmonic Generation (SHG) Efficiency

The primary contributor to the SHG efficiency in this compound is expected to be the 1,2,3-triphenylguanidinium cation. Upon protonation, the guanidine (B92328) core exhibits enhanced electronic delocalization, which can lead to a significant molecular hyperpolarizability (β), a key factor in determining SHG response. Computational studies on similar triphenylguanidinium salts, such as triphenylguanidinium trifluoroacetate (B77799), have utilized quantum-chemical calculations to determine these properties. researchgate.net The Hansen-Coppens multipole formalism, applied in such studies, allows for the extraction of solid-state polarizability and hyperpolarizability tensorial coefficients (α and β) from experimental charge density data. researchgate.net

In related sulfate-based NLO materials, theoretical calculations have shown that the arrangement and interaction between the cation and the sulfate group are crucial. For instance, in Zn(DETA)₂(H₂O)₃, the distortion of the metal-cation complex and its arrangement relative to the sulfate groups significantly enhances the SHG intensity. acs.org Similarly, in RbSbSO₄Cl₂, the synergistic effect of the constituent chromophores, including the distorted sulfate tetrahedron, contributes to a large SHG response. rsc.org

A comprehensive model for Sulfuric acid;1,2,3-triphenylguanidine would thus involve:

Quantum-chemical calculations (e.g., using Density Functional Theory, DFT) on the isolated 1,2,3-triphenylguanidinium cation to determine its molecular hyperpolarizability tensor (β).

Analysis of the crystal structure to understand the orientation and packing of the cations and anions.

Calculation of the bulk second-order susceptibility (χ⁽²⁾) based on the molecular hyperpolarizabilities and the crystal structure.

The following table presents representative theoretical hyperpolarizability data for related guanidinium-based compounds, illustrating the potential NLO response of the cation.

| Compound/Ion | Computational Method | β (esu) | Reference |

| Triphenylguanidinium cation (in trifluoroacetate salt) | Hansen-Coppens multipole formalism | Not explicitly stated, but derived from charge density | researchgate.net |

Note: Specific values for this compound are not available in the reviewed literature.

Influence of Solid-State Packing on NLO Response

The solid-state packing of this compound is a critical determinant of its bulk nonlinear optical (NLO) response. Even if the individual 1,2,3-triphenylguanidinium cations possess a high molecular hyperpolarizability (β), a centrosymmetric crystal structure will result in the cancellation of the second-order NLO effect, leading to a zero SHG response. Therefore, a non-centrosymmetric space group is a prerequisite for a material to be SHG-active.

The orientation of the triphenylguanidinium cations within the unit cell is paramount. The constructive alignment of the molecular dipoles and hyperpolarizability tensors of the cations will maximize the macroscopic second-order susceptibility (χ⁽²⁾). The steric hindrance from the three phenyl rings in 1,2,3-triphenylguanidine influences its conformation, which in turn affects how the molecules can pack in a crystal lattice. researchgate.net

The following table summarizes key crystallographic parameters that would be essential for analyzing the solid-state packing influence on the NLO response of this compound.

| Crystallographic Parameter | Significance for NLO Response |

| Space Group | Must be non-centrosymmetric for SHG activity. |

| Unit Cell Dimensions | Defines the repeating structural motif. |

| Orientation of Cations | Determines the constructive or destructive interference of molecular hyperpolarizabilities. |

| Hydrogen Bond Network | Influences the crystal packing and can affect the electronic properties of the ions. |

Note: The crystal structure of this compound is not available in the searched literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecular systems. For this compound, MD simulations could provide insights into several aspects, such as the stability of the crystal lattice at different temperatures, the dynamics of the phenyl ring rotations, and the vibrational modes of the guanidinium and sulfate ions.

However, based on the available scientific literature, no specific molecular dynamics simulation studies have been reported for the compound this compound. Such studies, if conducted, would likely require the development of a reliable force field for the 1,2,3-triphenylguanidinium cation and the sulfate anion that accurately describes the intra- and intermolecular interactions.

In related fields, MD simulations have been employed to study the aggregation of molecules, the behavior of ions at interfaces, and the structural dynamics of complex biomolecular systems. acs.orgnih.govnih.gov For instance, coarse-grained MD simulations have been used to investigate the self-assembly of polymers, which could be analogous to studying the packing and aggregation of the title compound in solution or in the solid state. nih.gov

Investigation of Charge Density Distribution and Aromaticity

The investigation of charge density distribution and aromaticity provides fundamental insights into the electronic structure and bonding characteristics of this compound. These properties are intrinsically linked to the molecule's reactivity, stability, and optical properties.

A recent study on triphenylguanidine and its protonated form in triphenylguanidinium trifluoroacetate provides a strong basis for understanding these aspects in the sulfuric acid salt. researchgate.net High-resolution X-ray diffraction experiments coupled with theoretical calculations using the Hansen-Coppens multipole formalism can be used to model the aspherical charge density distribution. researchgate.netnih.gov This analysis reveals regions of electron accumulation and depletion, which are crucial for understanding intermolecular interactions.

Upon protonation of the 1,2,3-triphenylguanidine, the central guanidinium core ([CN₃]²⁺) exhibits significant Y-aromaticity. researchgate.netacs.org This is a form of delocalized π-electron system over the Y-shaped arrangement of the nitrogen and central carbon atoms, which imparts considerable stability to the cation. acs.org The aromaticity of the guanidinium core and the attached phenyl rings can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net In the triphenylguanidinium cation, a clear increase in the aromaticity of the phenyl rings is observed upon protonation. researchgate.net

Topological analysis of the charge density, based on the Quantum Theory of Atoms in Molecules (QTAIM), allows for the characterization of chemical bonds and non-covalent interactions. nih.govresearchgate.net This involves locating the bond critical points (BCPs) and analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. For the triphenylguanidinium cation, this analysis would detail the nature of the C-N bonds within the guanidinium core and the C-N bonds connecting to the phenyl rings, as well as weaker interactions that stabilize the crystal structure.

The following table summarizes key parameters used in charge density and aromaticity studies and their general findings for the triphenylguanidinium cation.

| Parameter | Method of Determination | Significance and Findings for Triphenylguanidinium Cation | Reference |

| Electron Density (ρ) | X-ray Diffraction and Multipole Modeling | Reveals the distribution of electrons and the nature of chemical bonds. | researchgate.netnih.gov |

| Laplacian of Electron Density (∇²ρ) | Calculated from ρ | Distinguishes between covalent (∇²ρ < 0) and closed-shell (∇²ρ > 0) interactions. | researchgate.netnih.gov |

| HOMA Index | Geometric and Theoretical Calculation | Quantifies the degree of aromaticity; indicates enhanced aromaticity in the phenyl rings upon protonation. | researchgate.net |

| NICS Index | Theoretical Calculation | Measures the magnetic shielding at the center of a ring system to assess aromaticity. | researchgate.net |

These computational and theoretical investigations, while not always directly on the sulfuric acid salt, provide a robust framework for understanding the electronic and structural properties that govern the behavior of this compound.

Chemical Reactivity and Mechanistic Studies of Sulfuric Acid;1,2,3 Triphenylguanidine

Proton Transfer Dynamics and Basicity Studies

The formation of the sulfuric acid;1,2,3-triphenylguanidine (B1663917) salt is a classic acid-base reaction driven by the strong basicity of the guanidine (B92328) moiety. Guanidines are among the strongest organic bases, which is attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. The positive charge is delocalized over the central carbon and the three nitrogen atoms.

Computational studies on similar acid-base systems, such as the interaction between various sulfonic acids and amines, shed light on the proton transfer process. nih.gov These studies use density functional theory (DFT) to examine the energetic and structural aspects of the molecular complexes and ionic pairs formed. nih.gov The potential energy curves along the proton transfer coordinate are analyzed to understand the favorability of forming an ionic pair (like the guanidinium sulfate (B86663) salt) versus a hydrogen-bonded molecular complex. nih.gov

Key factors influencing the proton transfer and the stability of the resulting ionic pair include the difference in proton affinity (ΔPA) between the acid's anion and the base. nih.gov In the case of 1,2,3-triphenylguanidine and sulfuric acid, the large difference in pKa values ensures a complete proton transfer, leading to the formation of a stable salt. The strength of the hydrogen bonds within the ionic pair also contributes significantly to its stability. nih.gov

The basicity of guanidines is a subject of extensive study. For instance, the proton affinity of the N2 atom in a bicyclic guanidine was found to be significantly higher than that of the other nitrogen atoms, identifying it as the primary site for deprotonation in reactions. researchgate.net This high basicity makes guanidines effective catalysts in various organic transformations.

**5.2. Interactions with Other Chemical Species

The reactivity of the sulfuric acid;1,2,3-triphenylguanidine salt is largely dictated by the nature of the guanidinium cation. Once protonated, the guanidinium group is generally unreactive towards electrophiles due to the positive charge. However, the unprotonated 1,2,3-triphenylguanidine is a strong nucleophile. It can participate in substitution reactions with various electrophiles.

The protonated form, the 1,2,3-triphenylguanidinium cation, can interact with nucleophiles, although direct reaction at the cation is less common. The primary role of the guanidinium cation in a reaction mixture is often as a phase-transfer catalyst or as a counterion that influences the reactivity of an accompanying anionic species.

Theoretical studies on the 1,3-dipolar cycloaddition of azides to the C=N double bond of guanidine have been conducted to understand its reactivity. mdpi.com These studies model the mechanistic paths for the formation of various products, providing insight into the electronic properties and reactivity of the guanidine core. mdpi.com

Guanidines and their derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. 1,2,3-Triphenylguanidine can coordinate to metal centers, typically through its imine nitrogen atoms. The resulting coordination complexes have applications in catalysis and materials science.

While the sulfuric acid salt itself is less likely to be used directly as a ligand due to the protonation of the nitrogen atoms, the free base, 1,2,3-triphenylguanidine, can be used to synthesize organometallic derivatives. The reaction of organometallic compounds, such as Grignard or Gilman reagents, with substrates can sometimes be influenced by the presence of guanidines or their salts. youtube.com For example, Gilman reagents (organocuprates) are known to react with acid chlorides and anhydrides to form ketones, and the specific conditions and additives can be crucial for the reaction outcome. youtube.com

Table 1: Predicted Collision Cross Section (CCS) Data for 1,2,3-Triphenylguanidine Adducts

This table presents predicted collision cross-section values for various adducts of 1,2,3-triphenylguanidine, which is useful in mass spectrometry analysis for identifying the compound and its derivatives in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 288.14952 | 165.5 |

| [M+Na]⁺ | 310.13146 | 169.3 |

| [M-H]⁻ | 286.13496 | 175.6 |

| [M+NH₄]⁺ | 305.17606 | 179.7 |

| [M+K]⁺ | 326.10540 | 164.2 |

| [M]⁺ | 287.14169 | 161.9 |

Data sourced from PubChem. uni.lu

Decomposition Pathways and Stability Under Various Conditions

The stability of guanidinium salts is significantly influenced by the nature of the counteranion. acs.org Studies comparing guanidinium sulfate, acetate, and hydrochloride have shown that the sulfate salt has a stabilizing effect, in contrast to the denaturing effect of the hydrochloride salt. nih.gov This stabilization is related to the preferential hydration of the salt and its interactions with other molecules in solution. nih.gov

Guanidinium sulfate's stabilizing properties have been observed in studies with biomolecules like proteins and DNA. nih.govmdpi.com While high concentrations of some guanidinium salts can act as denaturants, the sulfate anion tends to mitigate this effect. acs.orgnih.gov The action of the guanidinium cation is highly dependent on the counteranion with which it is paired. acs.org For instance, in studies on DNA origami nanostructures, guanidinium sulfate was found to be a much weaker denaturant compared to guanidinium thiocyanate. mdpi.com

Regarding thermal decomposition, the sulfuric acid component of the salt will decompose at high temperatures. The thermal decomposition of sulfuric acid typically proceeds via the following reaction:

H₂SO₄ → SO₂ + H₂O + ½ O₂ mdpi.com

This process occurs in a high-temperature section of various thermochemical cycles. mdpi.com

| Guanidinium Salt | Relative Denaturing Potency | Observed Effect |

|---|---|---|

| Guanidinium Thiocyanate (GdmSCN) | High | Potent denaturant, effective at lower concentrations and temperatures. mdpi.com |

| Guanidinium Chloride (GdmCl) | Intermediate | Acts as a denaturing agent. acs.org |

| Guanidinium Sulfate (Gdm₂SO₄) | Low | Has a stabilizing effect and is a weak denaturant. nih.govmdpi.com |

Mechanistic Insights into Specific Transformations Mediated by the Compound

The this compound salt can play several roles in chemical transformations. The guanidinium cation can act as a Brønsted acid catalyst, although it is a very weak one. More commonly, the unprotonated form, 1,2,3-triphenylguanidine, is used as a strong base catalyst.

Mechanistic studies of reactions catalyzed by chiral bicyclic guanidines have shown that they can act as bifunctional catalysts. researchgate.net The strongly basic nitrogen atom can deprotonate a substrate, while other parts of the molecule can interact with other reactants, for example, through hydrogen bonding, to facilitate the reaction. researchgate.net

In transformations that generate acidic byproducts, 1,2,3-triphenylguanidine can be used as an acid scavenger. The formation of the stable and often crystalline sulfuric acid salt can help to drive a reaction to completion.

Mechanistic studies of reactions involving sulfoxides provide some parallels. For example, the reaction of diphenyl sulfoxide (B87167) with triflic anhydride (B1165640) can mediate a variety of transformations. nih.gov Isotopic labeling experiments in these systems have supported reaction mechanisms involving complex intermediates like oxodisulfonium dications. nih.gov While the chemistry is different, these studies highlight the complex mechanistic pathways that can be involved in reactions mediated by sulfur- and nitrogen-containing compounds.

Furthermore, DFT studies on the cycloaddition reactions of azides with guanidine suggest that while an uncatalyzed reaction may be feasible under harsh conditions, the reaction pathway involves several intermediate steps and rearrangements. mdpi.com Such computational studies are invaluable for understanding the detailed mechanism and predicting the outcome of reactions involving guanidine derivatives. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of Sulfuric Acid;1,2,3 Triphenylguanidine

Hydrogen Bonding Directing Self-Assembly

The self-assembly of 1,2,3-triphenylguanidinium sulfate (B86663) in the solid state is predominantly governed by a network of strong hydrogen bonds. The guanidinium (B1211019) group of the cation, with its multiple N-H donors, and the sulfate anion, with its oxygen acceptors, are perfectly suited for forming robust and directional hydrogen bonds.

In the crystalline lattice, the sulfate ions form bifurcated hydrogen bonds with the N-H groups of the guanidinium cations. These interactions create a layered crystal structure. The hydrogen bond distances between the nitrogen atoms of the guanidinium cation and the oxygen atoms of the sulfate anion typically range from 2.68 to 2.91 Å.

Studies on simpler guanidinium sulfate systems have revealed a remarkable tendency to form noncentrosymmetric structures. rsc.org These structures are often built from related motifs of six-membered rings formed via the hydrogen bonding of three guanidinium cations and three sulfate anions. rsc.org These rings then extend into sheets and more complex three-dimensional frameworks through additional hydrogen bonding. rsc.org While the specific crystal structure of 1,2,3-triphenylguanidinium sulfate may be influenced by the steric bulk of the phenyl groups, the fundamental principles of guanidinium-sulfate hydrogen bonding and the formation of extended networks are expected to be preserved. The presence of the bulky phenyl groups can also lead to conformational isomerism due to restricted rotation, which is influenced by packing forces mediated by the sulfate ions.

| Interaction Type | Typical Bond Distance (Å) | Structural Motif | Reference |

|---|---|---|---|

| N-H···O (Guanidinium-Sulfate) | 2.68 - 2.91 | Layered crystal lattice, six-membered rings | rsc.org |

Anion Recognition and Binding Properties

The guanidinium group is a well-established motif for the recognition and binding of anions, particularly oxoanions like sulfate. This ability stems from its positive charge and the geometric arrangement of its N-H donors, which can form multiple hydrogen bonds with the anion.

Theoretical studies have explored the interaction between the guanidinium cation and the sulfate anion, identifying several stable 1:1 and 2:1 complexes. acs.org The most stable configurations involve the guanidinium cation(s) interacting with the sulfate anion in a pincer-like fashion. acs.org

Experimental studies on guanidinium-based receptors have demonstrated their affinity for sulfate. For instance, a fluorescent guanidinium-azacarbazole derivative has been shown to bind sulfate in pure water with a notable affinity. nih.gov Another study on a simple guanidinium molecule, N,N'-bis(2-pyridyl)guanidinium, reported selective binding of sulfate in a methanol/water solution.

| Receptor | Solvent | Binding Affinity (Kₐ, M⁻¹) | Reference |

|---|---|---|---|

| 1-guanidino-8-amino-2,7-diazacarbazole (GADAC) | Water | (4.2 ± 0.3) × 10³ | nih.gov |

The 1,2,3-triphenylguanidinium cation, with its protonated guanidinium core, is expected to exhibit similar anion binding properties towards its sulfate counter-ion. The triphenyl substitution may influence the binding affinity and selectivity due to steric and electronic effects.

Formation of Co-Crystals and Host-Guest Systems

The robust and predictable hydrogen bonding between guanidinium and sulfonate groups has been exploited in the design of co-crystals and host-guest systems. Guanidinium-organosulfonate frameworks can form porous, hydrogen-bonded organic frameworks (HOFs) capable of encapsulating guest molecules. digitellinc.comnih.gov

These frameworks often feature a quasi-hexagonal sheet structure formed by guanidinium-sulfonate interactions. nih.gov The organic substituents on the sulfonate can project from either side of these sheets, creating cavities that can accommodate guest molecules. nih.gov The flexibility of the hydrogen-bonded network allows for a "shrink-wrapping" effect around the guests. nih.gov

Given these principles, 1,2,3-triphenylguanidinium sulfate has the potential to form co-crystals with suitable guest molecules that can interact with the phenyl groups or be accommodated within the cavities of the supramolecular framework. It can also act as a host in host-guest systems, with the triphenyl groups potentially providing additional sites for non-covalent interactions with guest molecules. For example, novel guanidine-containing molecular clips have been shown to have a high affinity for aromatic guest molecules. rsc.org

Interactions in Solution Phase: Aggregation and Micellization Behavior

In solution, the behavior of 1,2,3-triphenylguanidinium sulfate is influenced by a balance of forces, including hydrophobic interactions between the phenyl groups and ionic interactions. While not a classical amphiphile, the presence of three hydrophobic phenyl groups on the guanidinium cation can lead to aggregation in aqueous solutions.

Studies on aqueous solutions of guanidinium chloride have shown that guanidinium ions have a tendency to interact with aromatic groups. nih.gov This suggests that in a solution of 1,2,3-triphenylguanidinium sulfate, there could be significant cation-π interactions between the guanidinium moiety and the phenyl rings of adjacent cations, promoting aggregation.

Furthermore, the aggregation behavior of guanidine-type surfactants has been investigated. researchgate.net These studies indicate that the self-assembly is driven not only by hydrophobic interactions but also by hydrogen bonding between the guanidinium headgroups. researchgate.net While 1,2,3-triphenylguanidinium sulfate is not a long-chain surfactant, the principles of aggregation driven by both hydrophobic forces and hydrogen bonding are applicable. The presence of the sulfate counter-ion will also influence the aggregation behavior, as salts are known to affect the critical micelle concentration (cmc) and aggregation number of surfactants. nih.govresearchgate.netmdpi.com The aggregation of lysozyme (B549824) has been observed at high concentrations of guanidine (B92328) hydrochloride, further indicating the tendency of guanidinium salts to influence aggregation processes in solution. nih.gov

Applications of Sulfuric Acid;1,2,3 Triphenylguanidine in Catalysis

Organocatalysis and Acid-Base Catalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The 1,2,3-triphenylguanidine (B1663917) framework is central to this field, functioning either as a potent base or, when protonated, as an acid catalyst precursor.

1,2,3-Triphenylguanidine is characterized by its strong basicity, which allows it to serve as an effective organocatalyst. Guanidines are among the strongest neutral organic bases, capable of deprotonating a wide range of substrates to generate reactive intermediates.

When TPG reacts with sulfuric acid, it forms the triphenylguanidinium salt. This salt is the conjugate acid of TPG and can function as a Brønsted acid catalyst. rsc.org In this role, it can activate substrates by protonation, a key step in many acid-catalyzed reactions such as transfer hydrogenations, conjugate additions, and various cyclization reactions. rsc.orgnih.gov The synergistic combination of a Brønsted acid with other catalytic methods, such as photoredox catalysis, has been shown to enable challenging transformations like the conjugate addition of α-amino radicals. rsc.org

The development of chiral catalysts from guanidine (B92328) scaffolds has become a cornerstone of asymmetric synthesis, which aims to produce a specific stereoisomer of a product. researchgate.netrsc.org By incorporating a chiral backbone into the guanidine structure, chemists can create a catalyst that directs the formation of one enantiomer over the other, a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules. chiralpedia.comchiralpedia.com

Chiral guanidines and their protonated forms (chiral guanidinium (B1211019) salts) are powerful tools in asymmetric organocatalysis, leveraging their strong basicity and hydrogen-bonding capabilities to control the stereochemical outcome of reactions. researchgate.netrsc.org These catalysts have been successfully applied in a multitude of transformations, including Michael additions, alkylations, and cycloadditions, affording products with high levels of efficiency and stereoselectivity. researchgate.net The combination of chiral guanidines with metal species has further broadened their application, providing solutions for complex synthetic challenges. rsc.org

| Catalyst/Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Ref |

| Chiral Guanidinium Salt / Phase-Transfer Catalysis | Arynes and Ketoamides | α-Arylated Ketoamides | 83 | 88 | acs.org |

| Chiral Bis-Urea / Hydrogen Bonding PTC | Azetidinium Triflates and CsF | γ-Fluoroamines | High | High | organic-chemistry.org |

| Ru(II)-BINAP Complex / Hydrogenation | Various functionalized molecules | Chiral Hydrogenated Products | High | High | chiralpedia.com |

| Iron-Brønsted Acid / Hydrogenation | Quinoxalines | Tetrahydroquinoxalines | up to 99 | up to 98 | nih.gov |

Phase-Transfer Catalysis (PTC) Systems

Phase-transfer catalysis is an essential technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. slideshare.netyoutube.com The catalyst, known as a phase-transfer agent, transports one reactant across the phase boundary to react with the other.

The triphenylguanidinium cation, formed from the reaction of 1,2,3-triphenylguanidine and sulfuric acid, is well-suited to act as a phase-transfer catalyst. This cation possesses large, lipophilic (oil-soluble) phenyl groups, which allow it to be soluble in organic solvents. It can form an ion pair with an anion (for example, hydroxide (B78521) or cyanide from an aqueous solution) and shuttle it into the organic phase. slideshare.net Once in the organic phase, the "naked" anion is highly reactive and can readily participate in nucleophilic substitution or other reactions with an organic substrate. slideshare.netyoutube.com This process avoids the need for expensive or hazardous anhydrous solvents and can significantly increase reaction rates. youtube.com

Guanidinium salts, as a class of phase-transfer catalysts, have been explored in various biphasic reaction systems. nih.govacs.org Their performance is comparable to and sometimes exceeds that of traditional quaternary ammonium (B1175870) or phosphonium (B103445) salts. acs.org The planar structure of the guanidinium core, along with its ability to engage in hydrogen bonding, can offer unique selectivity in certain reactions. acs.orgresearchgate.net Chiral guanidinium salts have been developed as highly efficient asymmetric phase-transfer catalysts, enabling the synthesis of enantiomerically enriched products in reactions such as alkylations, Michael additions, and α-hydroxylations. nih.govacs.org

| Catalyst System | Reaction Type | Reactants | Product | Key Features | Ref |

| Chiral Guanidinium Salt (QG) | Asymmetric α-Arylation (PTC) | Ketoamide, o-Silylaryl Triflates | Chiral α-Aryl Ketoamide | Novel planar nitrogen-centered PTC; controls aryne generation. | acs.org |

| Pentanidium Salts | Michael Addition (PTC) | Glycinate-Schiff Base, Vinyl Ketones | Chiral Amino Acid Derivatives | N-sp2-hybridized guanidinium-type salt; high efficiency. | nih.govacs.org |

| Benzyltriethylammonium chloride | Nucleophilic Substitution (PTC) | p-Chloronitrobenzene, Sodium Methoxide | p-Nitroanisole | Classic quaternary ammonium PTC for etherification. | biomedres.us |

| Crown Ethers | Liquid-Solid PTC | Varies | Varies | Catalytic effect depends on crown ether pore size. | biomedres.us |

Catalysis in CO₂ Chemical Fixation and Valorization

The chemical fixation of carbon dioxide (CO₂) is a critical area of green chemistry, aiming to convert this abundant greenhouse gas into valuable chemicals and materials. Guanidine-based catalysts have emerged as highly effective systems for this purpose, particularly for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.orgresearchgate.netmdpi.com

Aromatic guanidines, including structures related to TPG, have been shown to be highly active binary catalysts (in conjunction with a co-catalyst) for the cycloaddition of CO₂ to epoxides. rsc.orgresearchgate.net This reaction is 100% atom-economical and produces cyclic carbonates, which are valuable as green solvents and as precursors for polycarbonates. mdpi.comresearchgate.net The catalytic activity is often enhanced by the N-H groups on the guanidine, which can activate the epoxide through hydrogen bonding. rsc.orgresearchgate.net Guanidinium salts, such as guanidinium iodide or combinations like guanidine hydrochloride and zinc iodide, also serve as efficient single-component or binary catalysts for this transformation under mild conditions of temperature and pressure. mdpi.comglobethesis.comrsc.org

| Catalyst System | Epoxide Substrate | Temperature (°C) | CO₂ Pressure (MPa) | Yield (%) | Ref |

| Guanidine Hydrochloride / ZnI₂ | Propylene Oxide | 100 | 1.0 | 94 | mdpi.comglobethesis.com |

| Guanidine Hydrochloride / ZnI₂ | Butylene Oxide | 100 | 1.0 | 90 | globethesis.com |

| Guanidine Hydrochloride / ZnI₂ | Styrene Oxide | 100 | 1.0 | 92 | globethesis.com |

| Aromatic bis(guanidine) / TBAI | Propylene Oxide | 60 | 1.0 | 98 | rsc.orgresearchgate.net |

| Guanidinium Iodide Salt | Styrene Oxide | 80 | 0.5 | 92 (TON) | rsc.org |

| Guanidinium Iodide Salt | Cyclohexene Oxide | 80 | 0.5 | 86 | rsc.org |

Integration into Advanced Materials and Emerging Technologies

Exploration as a Component in Nonlinear Optical (NLO) Materials

The quest for advanced nonlinear optical (NLO) materials, crucial for technologies like laser frequency conversion, optical data storage, and telecommunications, has increasingly turned towards organic and semi-organic crystals. Guanidinium (B1211019) salts, in particular, have emerged as a promising class of materials. The guanidinium cation ([C(NH₂)₃]⁺) and its derivatives, such as the 1,2,3-triphenylguanidinium cation, possess a high degree of delocalized π-electrons and a large hyperpolarizability, which are prerequisites for strong NLO effects. acs.org